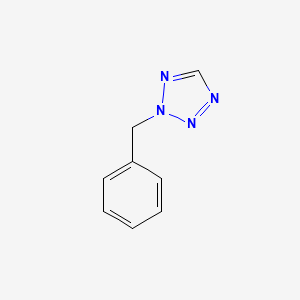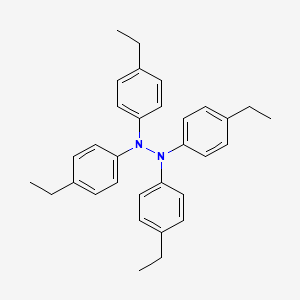
Tetrakis(4-ethylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-ethylphenyl)hydrazine is an organic compound characterized by the presence of four ethylphenyl groups attached to a central hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-ethylphenyl)hydrazine typically involves the reaction of 4-ethylphenylhydrazine with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-ethylphenylhydrazine is reacted with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to enhance reaction efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted ethylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(4-hydroxyphenyl)hydrazine: Known for its potential use in the development of optical sensors and as a precursor in the synthesis of biologically active molecules .
- Tetrakis(4-methoxyphenyl)hydrazine: Explored for its applications in organic electronics and as a building block in the synthesis of advanced materials.
- Tetrakis(4-nitrophenyl)hydrazine: Investigated for its potential use in explosives and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
124445-37-0 |
|---|---|
Molekularformel |
C32H36N2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1,1,2,2-tetrakis(4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3 |
InChI-Schlüssel |
BZKKGCAICGWEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


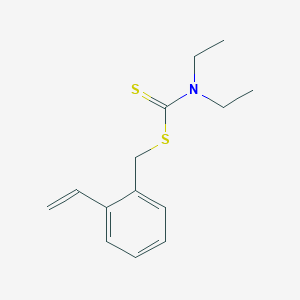

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
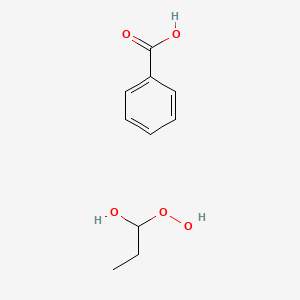

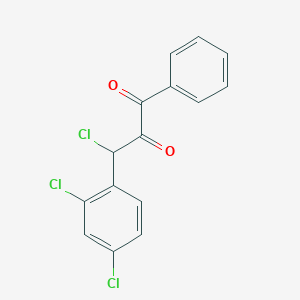
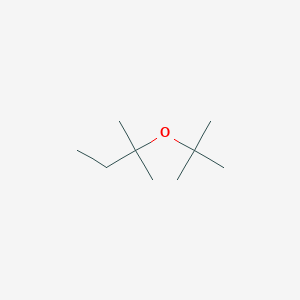
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

